molecular formula C13H13N2O+ B14645031 1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium

1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium

Cat. No.: B14645031
M. Wt: 213.25 g/mol
InChI Key: XUFIVYXNMKNXSC-UHFFFAOYSA-O
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Description

Pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- is a compound belonging to the class of pyridinium salts. These salts are known for their structural diversity and presence in various natural products and bioactive pharmaceuticals . This particular compound features a pyridinium core substituted with a hydroxyimino group and a phenylmethyl group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with benzyl chloride to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized pyridinium derivatives.

    Reduction: Dihydropyridines.

    Substitution: Substituted pyridinium compounds with various functional groups.

Scientific Research Applications

Pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The phenylmethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes .

Comparison with Similar Compounds

Uniqueness: Pyridinium, 2-[(hydroxyimino)methyl]-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyimino group and a phenylmethyl group makes it versatile for various applications in research and industry .

Properties

Molecular Formula

C13H13N2O+

Molecular Weight

213.25 g/mol

IUPAC Name

(NE)-N-[(1-benzylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C13H12N2O/c16-14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-10H,11H2/p+1

InChI Key

XUFIVYXNMKNXSC-UHFFFAOYSA-O

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2/C=N/O

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=NO

Origin of Product

United States

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